BenchChemオンラインストアへようこそ!

Efonidipine, (-)-

T-type calcium channel Calcium channel blocker Electrophysiology

(-)-Efonidipine (CAS 128194-13-8), also designated as (R)-(-)-efonidipine, is the single R-enantiomer of the dihydropyridine calcium channel blocker efonidipine. Unlike the clinically administered racemate, which non-selectively blocks both L-type and T-type voltage-gated calcium channels, the (-)-enantiomer exhibits a distinct pharmacological fingerprint characterized by selective inhibition of T-type calcium channels with minimal to no effect on L-type channels.

Molecular Formula C34H38N3O7P
Molecular Weight 631.7 g/mol
CAS No. 128194-13-8
Cat. No. B1241831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfonidipine, (-)-
CAS128194-13-8
Molecular FormulaC34H38N3O7P
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1
InChIKeyNSVFSAJIGAJDMR-WJOKGBTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Efonidipine (CAS 128194-13-8): Procurement-Relevant Identity and Pharmacological Classification


(-)-Efonidipine (CAS 128194-13-8), also designated as (R)-(-)-efonidipine, is the single R-enantiomer of the dihydropyridine calcium channel blocker efonidipine [1]. Unlike the clinically administered racemate, which non-selectively blocks both L-type and T-type voltage-gated calcium channels, the (-)-enantiomer exhibits a distinct pharmacological fingerprint characterized by selective inhibition of T-type calcium channels with minimal to no effect on L-type channels [2]. This stereospecific activity profile positions (-)-efonidipine as a specialized research tool and a differentiated chemical entity for applications where pan-channel blockade is undesirable.

Why Racemic Efonidipine or Other Dihydropyridine CCBs Cannot Substitute for (-)-Efonidipine in Target-Specific Studies


Generic substitution with racemic efonidipine or alternative dihydropyridine calcium channel blockers fails because (-)-efonidipine is the only agent in its class that provides pure T-type calcium channel blockade at concentrations that leave L-type, N-type, P/Q-type, and R-type channels unaffected [1]. The racemic mixture and its S(+)-enantiomer retain substantial L-type blocking activity, leading to vasodilation and reflex tachycardia that confound mechanistic studies [2]. Even other T-type-preferring agents such as mibefradil and flunarizine exhibit significant off-target inhibition of high-voltage-activated calcium channels and voltage-gated sodium channels, a promiscuity that (-)-efonidipine does not share [3]. This stereochemical precision renders (-)-efonidipine irreplaceable for experiments requiring clean, selective T-type channel pharmacology.

(-)-Efonidipine: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Selective T-Type Calcium Channel Blockade: (-)-Efonidipine vs. Racemic Efonidipine and S(+)-Efonidipine

In recombinant expression systems, racemic efonidipine blocks both L-type and T-type calcium channels, an action fully recapitulated by its S(+)-enantiomer. In striking contrast, (-)-efonidipine (R(-)-isomer) preferentially blocks T-type channels while leaving L-type channels essentially untouched [1]. This stereospecific channel-subtype selectivity is not observed with any other commercially available dihydropyridine CCB, including nifedipine, amlodipine, or cilnidipine.

T-type calcium channel Calcium channel blocker Electrophysiology

T-Type Calcium Current Inhibition in Native Cardiomyocytes: '-)-Efonidipine vs. L-Type Channel Blocker Standard

In guinea pig ventricular cardiomyocytes, (-)-efonidipine at 1 µM produced approximately 85% inhibition of T-type calcium current. At the identical concentration, it had no measurable effect on L-type calcium current, calcium transients, or papillary muscle contractile force [1][2]. This clean, near-complete T-type blockade without L-type spillover is a quantitative hallmark not exhibited by racemic efonidipine, which would concurrently suppress L-type current, or by mibefradil, which inhibits both T-type and L-type channels at therapeutic concentrations.

Cardiac electrophysiology T-type calcium current Cardiomyocyte

Clean T-Type Selectivity in CNS Neurons: (-)-Efonidipine vs. Flunarizine and Mibefradil

In rat hippocampal CA1 neurons, (-)-efonidipine inhibited T-type calcium channels without any effect on high-voltage-activated (HVA) calcium channels or voltage-gated sodium channels. By contrast, both flunarizine and mibefradil non-selectively inhibited HVA channels and, in the case of flunarizine, also blocked voltage-dependent Na+ channels and Ca2+-activated K+ channels [1]. This absolute selectivity for T-type over all other examined ion channels in CNS tissue is unparalleled among commercially available T-type channel blockers.

Neuroscience T-type calcium channel CNS pharmacology

Blood Pressure-Independent Anti-Proteinuric Effect: (-)-Efonidipine vs. Racemate in Renal Injury

In subtotally nephrectomized spontaneously hypertensive rats, 7-week treatment with racemic efonidipine significantly reduced both systolic blood pressure and proteinuria. In the same model, the (-)-enantiomer significantly reduced proteinuria without any effect on systemic blood pressure, directly demonstrating that T-type channel blockade per se mediates renoprotection independent of blood pressure reduction [1]. This dissociation is not achievable with any L-type blocker, ACE inhibitor, or angiotensin receptor blocker, all of which exert their anti-proteinuric effects at least partly through blood pressure lowering.

Renal protection Proteinuria T-type calcium channel

Differential P-Glycoprotein Inhibition: (-)-Efonidipine vs. (+)-Efonidipine and Dihydropyridine Comparators

In LLC-GA5-COL150 cell monolayers overexpressing P-glycoprotein (P-gp), (-)-efonidipine inhibited [3H]daunorubicin transport with an IC50 of 17.3 µM. This was slightly more potent than its (+)-enantiomer (IC50 20.6 µM) and amlodipine (IC50 22.0 µM), but markedly less potent than manidipine (IC50 4.6 µM) and benidipine (IC50 9.5 µM) [1]. This moderate P-gp inhibitory activity, positioned between the strongest and weakest dihydropyridine inhibitors, may influence the selection of (-)-efonidipine in experimental designs where P-gp-mediated drug-drug interactions are a concern.

P-glycoprotein Drug transport Dihydropyridine

Optimal Procurement-Driven Application Scenarios for (-)-Efonidipine Based on Verifiable Evidence


Cardiac Electrophysiology: Isolating T-Type Calcium Current Contribution to Pacemaking and Arrhythmogenesis

Investigators studying the role of T-type calcium current in sinoatrial node automaticity, atrioventricular conduction, or arrhythmia substrates should procure (-)-efonidipine as the only agent capable of producing ~85% T-type current blockade at 1 µM without simultaneously suppressing L-type calcium current, calcium transients, or contractility [1]. Racemic efonidipine or alternative dual L-/T-type blockers would confound results by concurrently inhibiting the L-type current that underpins the cardiac action potential plateau, making it impossible to attribute observations to T-type channels alone.

Neuroscience: Pharmacological Dissection of T-Type Channel Function in Native CNS Circuits

For studies examining T-type channel contributions to neuronal burst firing, thalamocortical oscillations, or synaptic plasticity in hippocampal or cortical slice preparations, (-)-efonidipine is the only T-type blocker that leaves high-voltage-activated calcium channels, voltage-gated sodium channels, and calcium-activated potassium channels fully intact [1]. Flunarizine and mibefradil, the most common alternatives, produce multisite ion channel inhibition that renders data interpretation ambiguous, making (-)-efonidipine the incontrovertible choice for clean CNS T-type pharmacology.

Renal Pathophysiology: Resolving Hemodynamic vs. Direct Tubulointerstitial Protective Effects

In rodent models of chronic kidney disease where the goal is to distinguish blood pressure-dependent from blood pressure-independent renoprotection, (-)-efonidipine uniquely enables this mechanistic separation [1][2]. The compound reduces proteinuria, tubulointerstitial fibrosis, and epithelial-mesenchymal transition markers without altering systemic blood pressure, a dissociation not achievable with racemic efonidipine, ACE inhibitors, ARBs, or any L-type-selective CCB. Researchers should procure the (-)-enantiomer specifically when the experimental hypothesis concerns direct T-type channel-mediated renal fibrotic signaling (Rho-kinase/TGF-β pathway).

In Vitro DMPK Assays: Enantiomer-Specific Assessment of P-Glycoprotein and CYP3A4 Interaction Potential

When profiling the drug-drug interaction liability of new chemical entities against a panel of dihydropyridine calcium channel blockers, (-)-efonidipine serves as a mid-potency P-gp inhibitor reference standard (IC50 17.3 µM) that can be compared directly with its (+)-enantiomer (IC50 20.6 µM) and other class members such as benidipine (IC50 9.5 µM) and manidipine (IC50 4.6 µM) [1]. This enantiomeric pair enables DMPK scientists to probe stereochemical determinants of transporter inhibition within a single chemotype, an experimental design that requires access to both pure enantiomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efonidipine, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.